Adenine phosphate

Übersicht

Beschreibung

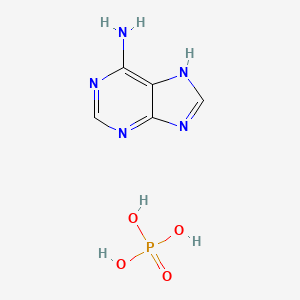

Adenine phosphate is a nucleotide that plays a crucial role in various biological processes. It consists of the nitrogenous base adenine, a ribose sugar, and one or more phosphate groups. This compound is integral to the structure of nucleic acids and is involved in energy transfer within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenine phosphate can be synthesized through several methods. One common approach involves the phosphorylation of adenine nucleosides. This process typically uses phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. Microorganisms such as yeast or bacteria are genetically engineered to overproduce adenine nucleotides. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in high yields.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Adenine phosphate undergoes hydrolysis to release inorganic phosphate (P~i~) and regenerate adenine or its nucleoside derivatives. This reaction is central to energy metabolism and enzymatic regulation.

Key Reactions:

| Reaction | Conditions | Enzyme/Catalyst | Reference |

|---|---|---|---|

| Physiological pH, Mg²⁺ ions | ATPase | ||

| Acidic/neutral pH | Inorganic pyrophosphatase |

- Mechanism : Hydrolysis of adenosine triphosphate (ATP) involves nucleophilic attack by water on the terminal phosphate group, facilitated by Mg²⁺ ions that neutralize negative charges on the phosphate anhydride .

Phosphorylation and Energy Transfer

This compound derivatives like ATP and ADP participate in substrate-level and oxidative phosphorylation, driving cellular energy cycles.

Substrate-Level Phosphorylation:

- Glycolysis : Two ATP molecules are produced via phosphoglycerate kinase and pyruvate kinase:

. - Citric Acid Cycle : GTP is synthesized from succinyl-CoA and ADP:

.

Oxidative Phosphorylation:

Synthetic and Biosynthetic Pathways

This compound is synthesized via purine metabolism and enzymatic modifications:

Enzymatic and Signaling Roles

This compound derivatives regulate calcium signaling and enzymatic activity:

Calcium Mobilization:

- Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) : Synthesized from NADP and nicotinic acid via ADP-ribosyl cyclase. NAADP triggers Ca²⁺ release from lysosomal stores through TPC2 channels, influencing T-cell motility and cytokine production .

Enzyme Regulation:

- Isocitrate Dehydrogenase : NADP⁺-dependent enzyme activated by NADPH, critical for citrate cycle flux .

- ATP Synthase : Reversible phosphorylation of ADP to ATP under proton-motive force .

Stability and Reactivity

| Property | Value | Reference |

|---|---|---|

| Melting Point | 360–365°C (decomposes) | |

| Solubility | 0.103 g/100 mL (water) | |

| LogP | -1.99 (calculated) |

Wissenschaftliche Forschungsanwendungen

Adenine phosphate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.

Biology: this compound is essential for cellular energy transfer and is a key component of adenosine triphosphate, which powers many cellular processes.

Medicine: It is used in the development of antiviral and anticancer drugs. This compound derivatives are investigated for their potential therapeutic effects.

Industry: It is utilized in the production of biofuels and as a nutritional supplement in animal feed.

Wirkmechanismus

Adenine phosphate exerts its effects through several mechanisms:

Energy Transfer: It participates in the transfer of energy within cells by forming high-energy phosphate bonds.

Signal Transduction: this compound derivatives act as signaling molecules in various biochemical pathways.

Enzyme Regulation: It serves as a substrate for enzymes involved in nucleotide metabolism and energy production.

Molecular Targets and Pathways:

Adenosine Triphosphate Synthase: Catalyzes the formation of adenosine triphosphate from this compound.

Kinases: Enzymes that transfer phosphate groups from this compound to other molecules, regulating various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Guanine Phosphate: Involved in the synthesis of guanosine triphosphate.

Cytosine Phosphate: Plays a role in the formation of cytidine triphosphate.

Thymine Phosphate: Essential for the synthesis of thymidine triphosphate.

Adenine phosphate stands out due to its critical involvement in cellular energy metabolism and its widespread use in various scientific and industrial applications.

Biologische Aktivität

Adenine phosphate, particularly in the forms of adenosine triphosphate (ATP) and nicotinic acid adenine dinucleotide phosphate (NAADP), plays critical roles in various biological processes. This article explores the biological activities associated with these compounds, focusing on their mechanisms of action, therapeutic potentials, and implications in disease.

Overview of this compound Compounds

This compound compounds are essential for cellular energy transfer and signaling. ATP is the primary energy currency of the cell, while NAADP is involved in calcium signaling pathways. Both compounds are integral to metabolic processes and cellular functions.

Key Functions

-

ATP :

- Energy transfer in biochemical reactions.

- Substrate for kinases and other enzymes.

- Role in muscle contraction and neurotransmission.

-

NAADP :

- Mediates calcium release from intracellular stores.

- Regulates various physiological processes, including muscle contraction and neuronal signaling.

Adenosine Triphosphate (ATP)

ATP serves as a substrate for numerous enzymatic reactions. It is produced through cellular respiration and is utilized in processes such as:

- Phosphorylation : ATP donates phosphate groups to proteins, altering their activity and function.

- Signal Transduction : ATP is involved in signaling pathways that regulate cell growth, differentiation, and metabolism.

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)

NAADP has a unique mechanism of action compared to other second messengers. It induces localized calcium release through specific receptors, influencing various cellular responses:

- Calcium Signaling : NAADP triggers calcium release from the endoplasmic reticulum, impacting muscle contraction and neurotransmitter release.

- Pathophysiological Roles : Altered NAADP signaling has been linked to autoimmune diseases, cancer progression, and neurodegenerative disorders.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound compounds:

- Calcium Signaling in Autoimmunity :

- Role in Cancer :

- Therapeutic Applications :

Case Study 1: Autoimmunity and NAADP

In an experimental autoimmune encephalomyelitis (EAE) model, researchers found that blocking NAADP signaling significantly decreased the infiltration of pathogenic T cells into the central nervous system. This led to reduced clinical symptoms and inflammation, suggesting a potential therapeutic role for NAADP inhibitors in treating autoimmune diseases .

Case Study 2: Cancer Treatment with Adenosine Analogues

Adenosine analogs such as 9-beta-D-arabinofuranosyladenine 5'-phosphate have been shown to penetrate cells effectively without degradation, leading to sustained cytotoxic effects against cancer cells. This highlights the potential of adenine derivatives as targeted cancer therapies .

Data Table: Biological Activities of this compound Compounds

| Compound | Primary Function | Mechanism | Therapeutic Implications |

|---|---|---|---|

| ATP | Energy transfer | Phosphorylation | Muscle contraction, metabolic regulation |

| NAADP | Calcium signaling | Receptor-mediated release | Autoimmune disease modulation, cancer therapy |

Eigenschaften

IUPAC Name |

phosphoric acid;7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHNOBQMQBSRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200206 | |

| Record name | Adenine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52175-10-7, 70700-30-0 | |

| Record name | 1H-Purin-6-amine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52175-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052175107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenine phosphate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUT8S5GS8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Adenine phosphate, encompassing molecules like adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), plays a crucial role in cellular energy transfer and metabolism. ATP, often referred to as the "molecular unit of currency" in intracellular energy transfer, stores and releases energy for numerous cellular processes. []

A: Diabetes can disrupt cellular energy balance, potentially impacting the metabolism of high-energy adenine phosphates. This disruption may contribute to the development of long-term diabetic complications. []

A: Endurance athletes exhibit lower phosphocreatine ([PCr]) and adenosine triphosphate (ΔG(ATP)) levels in their dominant leg muscles at rest compared to sprinters and untrained individuals. Additionally, their resting [ADP(free)] levels are higher. This suggests that higher resting [ADP(free)] and lower ΔG(ATP) are characteristic of endurance-trained muscles. []

ANone: ADP consists of an adenine base attached to a ribose sugar molecule (forming adenosine) and two phosphate groups linked by a high-energy phosphoanhydride bond.

A: Leukocyte depletion, achieved through methods like pre-storage filtration, can minimize the accumulation of substances like matrix metalloproteinase-9 (MMP-9) in red blood cell concentrates stored in MAP solution, thereby improving stability during storage. []

A: While individuals with homozygous APRT deficiency cannot metabolize adenine efficiently, leading to potential toxicity concerns, the frequency of this genetic condition is extremely low (estimated at 1.2% heterozygosity in the Japanese population). Therefore, the likelihood of both the donor and recipient having homozygous APRT deficiency, making adenine toxicity a risk, is extremely rare. []

A: MAP solution extends the storage duration of red blood cells compared to other solutions like citrate-adenine-phosphate-dextrose (CPD). [] It provides essential nutrients, like adenine and glucose, for red blood cell metabolism during storage, helping maintain cell viability and function. []

A: Pre-storage leukocyte reduction, using techniques like filtration, effectively removes leukocytes, reducing the risk of transfusion-related reactions and improving the overall quality of stored red blood cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.